molecular formula C20H15ClN4OS B2587926 5-(((6-(4-Chlorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1115285-10-3

5-(((6-(4-Chlorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No. B2587926
CAS RN: 1115285-10-3
M. Wt: 394.88
InChI Key: LFAFNAIMAXTCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((6-(4-Chlorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.

Scientific Research Applications

Fungicidal Activity

The synthesis of pyridazinone-substituted 1,3,4-oxadiazoles has been explored for fungicidal activity against agricultural pests. These compounds, including structures similar to the target chemical, have shown effectiveness in vivo against wheat leaf rust caused by Puccinia recondita. The activity is influenced by substituents, offering insights into the design of highly active fungicides prior to synthesis (Zou et al., 2002).

Anticonvulsant and Muscle Relaxant Activities

Compounds with a related structure have demonstrated significant anticonvulsant activity in models of maximal electroshock and pentylenetetrazole-induced generalized convulsions, as well as muscle relaxant activity. These findings suggest potential therapeutic applications for neurological disorders (Sharma et al., 2013).

Anticancer and Antimicrobial Agents

Novel biologically potent heterocyclic compounds, including those related to the target chemical, have been synthesized and shown promising anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, suggesting their potential as pharmaceutical agents to overcome microbe resistance (Katariya et al., 2021).

Antibacterial Activity and Action Mechanism

The synthesis and investigation of 1,3,4-oxadiazole thioether derivatives have been reported for their antibacterial activities against Xanthomonas oryzae pv. oryzae. Notably, one compound showed superior inhibitory effect compared to commercial agents, with a detailed analysis of the antibacterial action mechanism through proteomic analysis (Song et al., 2017).

Antioxidant Activity

Research into the radical scavenging and endogenous defence system inducing activities of related 1,3,4-oxadiazole derivatives has revealed significant antioxidant potential. These compounds are capable of abrogating oxidation by inducing endogenous defence systems, suggesting their consideration as potential antioxidants for further investigation (Shehzadi et al., 2018).

properties

IUPAC Name

5-[[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c1-13-2-4-15(5-3-13)20-22-18(26-25-20)12-27-19-11-10-17(23-24-19)14-6-8-16(21)9-7-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAFNAIMAXTCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((6-(4-Chlorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.